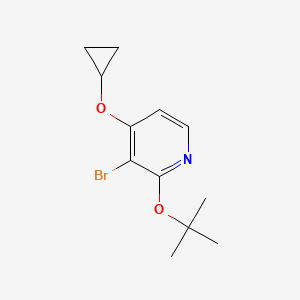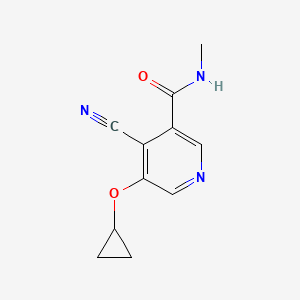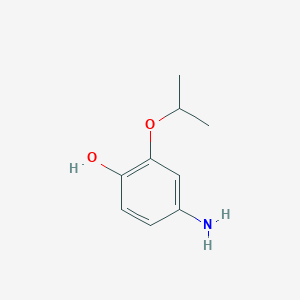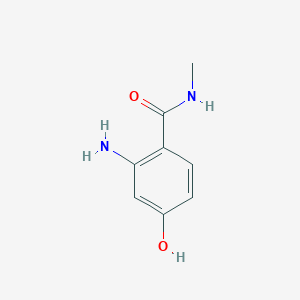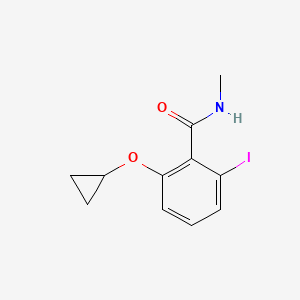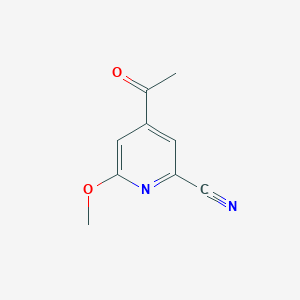
4-Acetyl-6-methoxypyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-6-methoxypyridine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications. This compound is characterized by the presence of an acetyl group at the 4-position, a methoxy group at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-methoxypyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of chalcones with malononitrile in a basic medium. This process typically yields a variety of methoxypyridine derivatives, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as condensation reactions, to produce the desired compound in good yields.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The acetyl and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-6-methoxypyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-methoxypyridine-2-carbonitrile is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-3-carbonitrile: Similar structure but lacks the acetyl group.
4-Acetyl-2-methoxypyridine: Similar structure but lacks the carbonitrile group.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but has an aldehyde group instead of a carbonitrile group.
Uniqueness
4-Acetyl-6-methoxypyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-acetyl-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)7-3-8(5-10)11-9(4-7)13-2/h3-4H,1-2H3 |
InChI Key |
SFHUBCKRQAFYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



